molecular formula C19H15ClN4O4S B2815348 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-40-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2815348
CAS No.: 897621-40-8
M. Wt: 430.86
InChI Key: WJRXWFVVFPDTBR-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide features a benzodioxole moiety linked to a thiazole ring via an acetamide bridge. This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic systems play a critical role .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c20-11-2-1-3-12(6-11)22-18(26)24-19-23-14(9-29-19)8-17(25)21-13-4-5-15-16(7-13)28-10-27-15/h1-7,9H,8,10H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRXWFVVFPDTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling of Intermediates: The benzodioxole and thiazole intermediates are then coupled through a series of reactions, including amide bond formation and urea linkage, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds with thiazole and dioxole moieties exhibit promising anticancer properties. The structural features of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide suggest potential efficacy against various cancer cell lines. Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

1.2 Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activities. Similar thiazole-based compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the benzo[d][1,3]dioxole moiety enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring and modifications to the benzo[d][1,3]dioxole moiety can significantly influence biological activity. For instance, studies have shown that altering the halogen substituents on the phenyl ring can enhance potency against specific cancer types .

Synthesis and Formulation

3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions including amide coupling and thiazole formation. Recent advancements in continuous flow synthesis techniques have improved yields and reduced reaction times for similar compounds .

3.2 Formulation Strategies
In pharmaceutical applications, formulation strategies such as encapsulation in nanoparticles or liposomes are being explored to enhance bioavailability and target delivery of this compound to tumor sites . These strategies aim to overcome challenges related to solubility and systemic toxicity.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Key Substituents Synthesis Yield Reference
Target Compound Benzodioxole-thiazole-acetamide 3-(3-Chlorophenyl)urea Not reported -
N-(3-((1H-Benzimidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzodioxole-benzimidazole-acetamide Benzimidazole-methylbenzyl 84%
N-[4-(3-Chlorophenyl)thiazol-2-yl]-2-m-tolylacetamide (107k) Thiazole-acetamide 3-Chlorophenyl, m-tolyl Not reported
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Thiazolidinone-chloroacetamide Benzodioxole, thiazolidinone, chloro Not reported
Antimicrobial Activity
  • Thiazole-acetamide derivatives () exhibit potent antibacterial and antifungal activities. For example, N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) showed MIC values of 12.5–6.25 μg/mL against Staphylococcus aureus and Escherichia coli. The 3-chlorophenyl substitution in 107k and 107m enhanced selectivity, suggesting that halogenation improves membrane penetration .
Enzyme Inhibition
  • Compound 28 () acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, a target in cancer immunotherapy. The benzodioxole-acetamide moiety likely contributes to binding affinity, while the benzimidazole enhances stability .
  • The target compound’s urea group could mimic IDO1 substrates, though this remains speculative without direct bioactivity data.
Antiproliferative Properties
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () demonstrates antiproliferative activity, attributed to the benzothiazole-triazole scaffold. The benzodioxole group in the target compound may similarly intercalate DNA or inhibit topoisomerases .

Physicochemical Properties

  • LogP and Solubility: The 3-chlorophenyl urea group in the target compound likely increases hydrophobicity (higher LogP) compared to analogs with polar substituents (e.g., 107e in , which has a phenoxy group).

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety, a thiazole ring, and a chlorophenyl group. The molecular formula is C18H17ClN4O3S, with a molecular weight of 396.87 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular Formula C18H17ClN4O3S
Molecular Weight 396.87 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzo[d][1,3]dioxole moieties. For instance, derivatives of thiazolidinones have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

In vitro studies indicated that compounds similar to this compound exhibited IC50 values ranging from 5.1 to 22.08 µM against these cell lines . Notably, some derivatives showed more potent activity than standard chemotherapeutics like doxorubicin.

The proposed mechanism of action for this compound involves several pathways:

  • Apoptosis Induction : The compound may induce apoptosis through the caspase pathway, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been suggested that the compound can disrupt the cell cycle, preventing cancer cells from proliferating.
  • Inhibition of Key Enzymes : The ureido and thiazole groups may interact with specific enzymes or receptors involved in tumor growth and metastasis.

Antioxidant Activity

Compounds with similar structures have also been evaluated for their antioxidant properties. The presence of the benzo[d][1,3]dioxole moiety is often associated with enhanced radical scavenging activity, which can protect cells from oxidative stress. Studies have shown that certain derivatives exhibit significant inhibition of lipid peroxidation, indicating their potential as antioxidants .

Study 1: Anticancer Efficacy

In a study investigating the anticancer efficacy of thiazolidinone derivatives, several compounds were tested against MCF-7 and A549 (lung cancer) cell lines. The most potent compound demonstrated an IC50 value of 1.003 µM against MCF-7 cells . This study underscores the importance of structural modifications in enhancing biological activity.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms by which thiazolidinone derivatives exert their anticancer effects. The study found that compounds with electron-donating groups showed enhanced cytotoxicity and EGFR inhibitory activity. This suggests that further modifications to the this compound structure could yield even more effective therapeutic agents .

Q & A

Q. What are the key steps and reagents involved in synthesizing this compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of benzo[d][1,3]dioxole derivatives with thiazole precursors, often using triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution reactions .
  • Step 2 : Ureido group introduction via reaction with 3-chlorophenyl isocyanate under anhydrous conditions .
  • Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate intermediates. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : NMR (¹H/¹³C) to verify proton environments and carbon frameworks, particularly for the benzo[d][1,3]dioxole and thiazole moieties .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity; mass spectrometry (HRMS) for molecular weight validation .
  • Functional group analysis : IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and urea (N–H, ~3300 cm⁻¹) stretches .

Q. What role do the benzo[d][1,3]dioxole and thiazole groups play in its bioactivity?

  • Benzo[d][1,3]dioxole : Enhances metabolic stability and membrane permeability due to its lipophilic nature; may interact with π-π stacking in enzyme active sites .
  • Thiazole : Acts as a hydrogen bond acceptor via its nitrogen atoms, potentially targeting kinase or protease domains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature : Maintain 0–5°C during acyl chloride additions to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in SN2 reactions .
  • Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate urea formation; optimize equivalents of triethylamine to balance reactivity and byproduct formation .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Metabolic profiling : Compare stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What mechanistic insights can spectroscopic studies provide for its reactivity?

  • NMR kinetics : Track urea-thiazole tautomerization in DMSO-d₆ to identify dominant conformers under physiological conditions .
  • UV-Vis spectroscopy : Monitor charge-transfer interactions between the benzo[d][1,3]dioxole and thiazole groups, which may influence redox activity .

Q. How does the compound’s stability vary under different pH and oxidative conditions?

  • pH stability : Perform accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. The urea linkage is prone to hydrolysis in acidic media (pH < 3) .
  • Oxidative resistance : Test H₂O₂ exposure (1–5 mM) to assess thiazole ring oxidation; use LC-MS to identify sulfoxide/sulfone byproducts .

Q. What computational approaches are recommended for studying its interaction with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to predict binding modes of the thiazole-urea motif .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic reactivity .
  • MD simulations : Assess conformational flexibility of the benzo[d][1,3]dioxole group in lipid bilayers to estimate membrane permeability .

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